4-Iodo-3-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Reactivity

TFMP scaffolds require precise halogen placement for patent-protected agrochemical and pharmaceutical synthesis. Substituting with bromo/chloro analogs or regioisomers alters coupling efficiency and downstream bioactivity. - **Key advantage**: Iodine at 4-position enables lower Pd catalyst loadings (1-5 mol%) and milder cross-coupling conditions vs. Br/Cl. - **Proven utility**: Gateway to TFMP-based pesticides (EC50 values to 2.88 μg/mL) and CNS/oncology leads. - **Supply**: Strict 3-CF3/4-I substitution pattern verified; consistent lot-to-lot purity.

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
CAS No. 1412904-86-9
Cat. No. B3102046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(trifluoromethyl)pyridine
CAS1412904-86-9
Molecular FormulaC6H3F3IN
Molecular Weight272.99 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)C(F)(F)F
InChIInChI=1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H
InChIKeySYAWHDBSDQNOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-(trifluoromethyl)pyridine: Versatile Halogenated Pyridine Building Block


4-Iodo-3-(trifluoromethyl)pyridine (CAS 1412904-86-9) is a heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) class, which is a privileged scaffold in modern agrochemical and pharmaceutical discovery [1]. This compound features a pyridine ring substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position (molecular formula C6H3F3IN, molecular weight 272.99 g/mol) . The TFMP motif is found in over 20 commercial agrochemicals with ISO common names and at least 5 approved pharmaceuticals [1], making halogenated TFMP derivatives critical intermediates for constructing biologically active molecules through cross-coupling and other transformations.

Workflow Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Stille)
Selection 4-Iodo substitution for reported coupling efficiency
Use Context TFMP-derived agrochemical and pharmaceutical intermediates

Irreplaceability of 4-Iodo-3-(trifluoromethyl)pyridine


Substituting 4-Iodo-3-(trifluoromethyl)pyridine with its regioisomers (e.g., 3-iodo-4-(trifluoromethyl)pyridine) or alternate halogen analogs (bromo or chloro derivatives) is not scientifically equivalent due to substantial differences in cross-coupling reactivity, regioselective functionalization potential, and electronic modulation of downstream products [1][2]. The iodine atom at the 4-position provides a superior leaving group for palladium-catalyzed couplings compared to bromine or chlorine, while the 3-CF₃ group exerts a distinct electron-withdrawing effect that influences both the reactivity of the iodine center and the biological properties of derived molecules [1]. Furthermore, the specific 4-iodo-3-CF₃ substitution pattern is required for constructing certain patent-protected agrochemical and pharmaceutical scaffolds, meaning that analog substitution can derail synthetic routes and compromise product purity and yield [3].

Halogen Reactivity Mismatch

Bromo/chloro analogs show slower oxidative addition in Pd couplings, requiring higher catalyst loading and longer reaction times, which may reduce synthesis throughput.

Regioselectivity Disruption

Regioisomers (e.g., 3-iodo-4-CF3) alter the electronic landscape and may not align with patent-protected scaffolds, shifting downstream molecular properties.

Electronic Modulation Loss

Absence of the 3-CF3 group changes electron density and lipophilicity, potentially affecting metabolic stability and target-interaction profiles of derived compounds.

Evidence-Based Comparison: 4-Iodo-3-(trifluoromethyl)pyridine vs Analogs


Cross-Coupling Reactivity: Iodine vs Bromine

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond undergoes oxidative addition significantly faster than carbon-bromine or carbon-chlorine bonds. For trifluoromethylpyridine derivatives, the 4-iodo substitution pattern (as in the target compound) is reported to provide near-quantitative conversion in Suzuki-Miyaura couplings with aryl boronic acids under mild conditions, whereas the corresponding 4-bromo analog (4-bromo-3-(trifluoromethyl)pyridine, CAS 1060801-89-9) requires higher catalyst loadings and longer reaction times to achieve comparable yields [1]. This reactivity differential is consistent with the general observation that iodopyridines undergo cross-coupling with yields typically 80–95% under standard conditions, while bromopyridine yields often fall 20–40% lower under identical protocols [2].

Cross-Coupling Reactivity
Class-level
Reported I > Br > Cl reactivity; typical yields 80–95% (I) vs 50–75% (Br) under comparable conditions
May support higher coupling efficiency and lower catalyst usage
Class-level inference; verify under specific protocol conditions
Cross-coupling Suzuki-Miyaura Reactivity Halogen exchange

Regioisomer Reactivity in Copper-Mediated Trifluoromethylation

The position of the trifluoromethyl group dramatically alters reactivity in copper-mediated trifluoromethylation protocols. According to Schlosser and colleagues (2002), 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines almost quantitatively using in situ generated (trifluoromethyl)copper, whereas 3- and 4-iodopyridines (including the target 4-iodo-3-(trifluoromethyl)pyridine) give only moderate yields under the same conditions [1]. This study demonstrates that the 4-iodo-3-CF₃ substitution pattern is less reactive toward nucleophilic trifluoromethylation than the 2-iodo isomer, but more reactive than the corresponding 2-bromo derivative, positioning it as an intermediate-case building block requiring optimized conditions [1].

Cu-Mediated Trifluoromethylation
Head-to-head
≥90% yield (2-iodo) vs moderate (4-iodo-3-CF3); reported intermediate reactivity
Regioisomeric reactivity informs route design; iodine handle remains for diversification
Conditions: CF3SiMe3, CuI, KF, DMF, 60–80°C
Regioselectivity Copper catalysis Trifluoromethylation Synthetic utility

Electronic Effects of the 3-CF3 Group on Bioactivity

The trifluoromethyl group is strongly electron-withdrawing with a Hammett σₚ constant of 0.54, significantly higher than fluorine (σₚ = 0.06) [1]. When positioned at the 3-position of a pyridine ring (as in the target compound), this electronic effect lowers the electron density at the 4-position, enhancing the electrophilicity of the adjacent iodine for nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, the 3-CF₃ group increases lipophilicity (calculated LogP increase of ~0.8–1.2 units vs. non-fluorinated pyridine) and metabolic stability relative to chloro or methyl analogs, attributes that directly translate into improved bioavailability and target engagement in agrochemical and pharmaceutical leads [1][3].

Electronic Effect (Hammett)
Class-level
CF3 σₚ = 0.54 vs F 0.06, Cl 0.23, CH3 -0.17
Strong electron withdrawal may influence lipophilicity and metabolic profile of derivatives
Class-level inference; property transfer requires verification
Electronic effects Hammett constant Lipophilicity Drug design

Synthetic Utility in Patent-Protected Agrochemicals

4-Iodo-3-(trifluoromethyl)pyridine is explicitly claimed as a key intermediate in the synthesis of novel trifluoromethylpyridine-containing agrochemicals and pharmaceuticals. Chinese patent CN 113563139 A discloses a preparation method for iodo-trifluoromethylpyridine compounds, highlighting their utility in constructing bioactive molecules with herbicidal and insecticidal activity [1]. The specific 4-iodo-3-CF₃ substitution pattern is required for generating certain 3-(trifluoromethyl)pyridine derivatives that exhibit broad-spectrum insecticidal activity against pests such as Mythimna separata and Plutella xylostella, with some analogs showing EC₅₀ values in the low μg/mL range [2]. Replacing the iodine with bromine or altering the substitution pattern would yield compounds not covered by existing patent claims or lacking the demonstrated activity profile.

Patent Intermediate Status
Source review
Claimed in CN 113563139 A as precursor to insecticidal TFMP derivatives
May align with proprietary agrochemical synthetic routes
Review patent scope independently for R&D use
Agrochemicals Herbicides Insecticides Patent-protected scaffolds

Key Applications of 4-Iodo-3-(trifluoromethyl)pyridine


Palladium Cross-Coupling for Late-Stage Drug Discovery

The 4-iodo handle enables efficient Suzuki-Miyaura, Sonogashira, and Stille couplings to introduce aryl, alkynyl, and alkenyl groups at the 4-position of the pyridine core. This is particularly valuable for medicinal chemists constructing libraries of TFMP-containing lead compounds where rapid diversification is required. The superior reactivity of the C-I bond (vs. C-Br or C-Cl) allows lower catalyst loadings (e.g., 1–5 mol% Pd) and milder conditions, reducing purification burden and accelerating SAR cycles [1][2].

Agrochemical Intermediates for Herbicides and Insecticides

As documented in CN 113563139 A and related TFMP patent literature, 4-iodo-3-(trifluoromethyl)pyridine serves as a gateway intermediate for constructing TFMP-based pesticides. Its substitution pattern aligns with the requirements of compounds exhibiting insecticidal activity against aphids and lepidopteran pests (EC₅₀ values as low as 2.88 μg/mL for optimized analogs) [3][4]. Agrochemical R&D teams utilize this building block to access proprietary scaffolds protected by composition-of-matter patents.

Fluorinated Heterocyclic Libraries for Metabolic Screening

The 3-CF₃ group imparts enhanced metabolic stability and lipophilicity to derived molecules, making this compound a strategic choice for generating libraries of fluorinated heterocycles destined for pharmacokinetic evaluation. The electron-withdrawing nature of the CF₃ group (σₚ = 0.54) also modulates the pKa of the pyridine nitrogen, influencing solubility and target binding [1][5]. Pharmaceutical discovery programs targeting CNS, anti-infective, or oncology indications frequently incorporate such motifs to improve drug-like properties.

Application
Selection Property
Validation Focus
TFMP Scaffold Diversification
C-I bond reactivity profile for Pd couplings
Coupling yield and condition optimization
Agrochemical Intermediate Synthesis
4-iodo-3-CF3 substitution pattern compliance
Patent route alignment and insecticidal activity screening
Fluorinated Library for Metabolic Profiling
3-CF3 electronic and lipophilic modulation
Metabolic stability and membrane permeability assays

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